3-(2-ethyl-5-oxo-1H-pyrazol-3-yl)benzonitrile
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Overview
Description
3-(2-ethyl-5-oxo-1H-pyrazol-3-yl)benzonitrile is a heterocyclic compound that features a pyrazole ring fused with a benzonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-ethyl-5-oxo-1H-pyrazol-3-yl)benzonitrile typically involves the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
3-(2-ethyl-5-oxo-1H-pyrazol-3-yl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the pyrazole ring or the benzonitrile group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as halogens, alkyl, or aryl groups .
Scientific Research Applications
3-(2-ethyl-5-oxo-1H-pyrazol-3-yl)benzonitrile has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(2-ethyl-5-oxo-1H-pyrazol-3-yl)benzonitrile involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and molecular targets depend on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole derivatives such as 3-(2-methyl-5-oxo-2,5-dihydro-1H-pyrazol-3-yl)benzonitrile and 3-(2-ethyl-5-oxo-2,5-dihydro-1H-pyrazol-3-yl)benzamide .
Uniqueness
What sets 3-(2-ethyl-5-oxo-1H-pyrazol-3-yl)benzonitrile apart is its specific substitution pattern, which can influence its reactivity and interaction with biological targets. This unique structure may confer distinct pharmacological or material properties compared to other pyrazole derivatives .
Properties
Molecular Formula |
C12H11N3O |
---|---|
Molecular Weight |
213.23 g/mol |
IUPAC Name |
3-(2-ethyl-5-oxo-1H-pyrazol-3-yl)benzonitrile |
InChI |
InChI=1S/C12H11N3O/c1-2-15-11(7-12(16)14-15)10-5-3-4-9(6-10)8-13/h3-7H,2H2,1H3,(H,14,16) |
InChI Key |
GKJLTRRCLPCICN-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CC(=O)N1)C2=CC=CC(=C2)C#N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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